molecular formula C18H23N3O5 B11483061 ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate

ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate

Cat. No.: B11483061
M. Wt: 361.4 g/mol
InChI Key: KSEFIUBLIWOBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a pyrazole ring substituted with a benzamide group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Benzamide Group: The pyrazole ring is then reacted with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

    Esterification: Finally, the benzamide derivative is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-diethoxybenzylamine derivatives.

    Substitution: Formation of substituted ethyl acetate derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzamide group could interact with the active site of the enzyme, while the pyrazole ring could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[3-(3,4-DIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with methoxy groups instead of ethoxy groups.

    ETHYL 2-[3-(3,4-DIHYDROXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[3-[(3,4-diethoxybenzoyl)amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O5/c1-4-24-14-8-7-13(11-15(14)25-5-2)18(23)19-16-9-10-21(20-16)12-17(22)26-6-3/h7-11H,4-6,12H2,1-3H3,(H,19,20,23)

InChI Key

KSEFIUBLIWOBNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN(C=C2)CC(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.